molecular formula C16H14N2S2 B188872 Dibenzyl cyanocarbonimidodithioate CAS No. 31350-31-9

Dibenzyl cyanocarbonimidodithioate

Cat. No. B188872
CAS RN: 31350-31-9
M. Wt: 298.4 g/mol
InChI Key: PSJVCHKLFXZCFQ-UHFFFAOYSA-N
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Description

Dibenzyl cyanocarbonimidodithioate is a chemical compound with the molecular formula C16H14N2S2 . It is also known as bis(phenylmethylthio)methylidenecyanamide and bis(benzylsulfanyl)methylidenecyanamide .


Molecular Structure Analysis

The Dibenzyl cyanocarbonimidodithioate molecule contains a total of 35 bonds. There are 21 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 1 double bond, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, and 2 sulfides .


Physical And Chemical Properties Analysis

Dibenzyl cyanocarbonimidodithioate has a molecular weight of 298.43 . It contains a total of 35 bonds, including 21 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 1 double bond, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, and 2 sulfides .

Scientific Research Applications

  • Dibenzylselenonium Ylide Reactions : The reactions of dibenzylselenonium dicyanomethylide with triphenylphosphine were studied, showing the production of 2-benzyl-2-cyano-3-phenylpropanenitrile or methyl 2-benzyl-2-cyano-3-phenylpropanoate by deselenization (Tamagaki, Hatanaka, & Tamura, 1976).

  • Carboxylic and Phosphoric Ester Preparation : A study detailed the formation of alkyl dihydrogen phosphates from the reaction of dibenzyl hydrogen phosphate with alcohols, indicating potential applications in ester synthesis (Mitsunobu & Eguchi, 1971).

  • Synthesis of Dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate**: This synthesis involved dibenzyl structures and highlighted a diastereospecific bis-alkoxycarbonylation reaction (Olivieri, Tarroni, & Carfagna, 2023).

  • Chemical Clearing and Dehydration of GFP Expressing Mouse Brains : Research showed that dibenzyl ether can be used as a GFP-friendly clearing medium for improved tissue transparency in microscopy (Becker et al., 2012).

  • Hydrogenolysis of Dibenzyl Ether : A study on the hydrogenolysis of dibenzyl ether using zinc chloride-metal cocatalyst systems, relevant to chemical reactions involving dibenzyl structures (Mobley & Bell, 1980).

  • Synthesis of Dibenzyls by Nickel-Catalyzed Homocoupling : This research discusses the preparation of dibenzyls, essential building blocks in organic synthesis (Shu, Pan, Guo, & Huang, 2021).

  • Dibenzyl N, N-diethylphosphoramidite in Phosphorylation : This paper reports on the use of dibenzyl N, N-diethylphosphoramidite for the efficient phosphorylation of protected serine derivatives (Perich & Johns, 1988).

  • Hydrolysis of Dibenzyl (methoxycarbonyl)phosphonate : This study explored the hydrolysis of dibenzyl (methoxycarbonyl)phosphonate, a reaction relevant to understanding the stability and reactivity of similar compounds (Mitchell et al., 1991).

properties

IUPAC Name

bis(benzylsulfanyl)methylidenecyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S2/c17-13-18-16(19-11-14-7-3-1-4-8-14)20-12-15-9-5-2-6-10-15/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJVCHKLFXZCFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC(=NC#N)SCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356339
Record name Dibenzyl cyanocarbonimidodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzyl cyanocarbonimidodithioate

CAS RN

31350-31-9
Record name Carbonimidodithioic acid, N-cyano-, bis(phenylmethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31350-31-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzyl cyanocarbonimidodithioate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 31350-31-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MA Gouda - Journal of Heterocyclic Chemistry, 2011 - Wiley Online Library
… with dibenzyl cyanocarbonimidodithioate Mayer and coworkers have been reported that triazine derivative 45 could be obtained by boiling of 4 with dibenzyl cyanocarbonimidodithioate …
Number of citations: 14 onlinelibrary.wiley.com

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